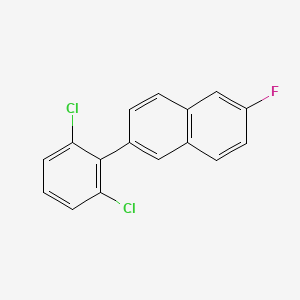

2-(2,6-Dichlorophenyl)-6-fluoronaphthalene

Description

Contextual Background of Dichlorophenyl and Fluoronaphthalene Chemical Space

The dichlorophenyl and fluoronaphthalene moieties are individually significant in the realm of chemical synthesis and applications. Dichlorophenyl groups are common substructures in a variety of organic molecules, including pharmaceuticals and agrochemicals. The presence and position of the chlorine atoms can significantly influence the electronic properties and metabolic stability of a compound. For instance, compounds containing a dichlorophenyl group have been investigated for their anti-inflammatory activities. nih.gov

Similarly, the fluoronaphthalene scaffold is of considerable interest. The incorporation of fluorine into aromatic systems is a widely used strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. bohrium.comnih.gov Fluoronaphthalene derivatives have found applications as intermediates in the synthesis of pharmaceuticals and as components in functional materials. lifechemicals.comwikipedia.orgchemicalbook.com For example, 1-fluoronaphthalene (B124137) has been utilized in the synthesis of potent inhibitors of serotonin (B10506) and norepinephrine (B1679862) uptake. wikipedia.orgchemicalbook.com

The combination of these two moieties in 2-(2,6-Dichlorophenyl)-6-fluoronaphthalene results in a biaryl structure. The synthesis of such unsymmetrical biaryls is often achieved through cross-coupling reactions, with the Suzuki-Miyaura cross-coupling reaction being a prominent method. nih.govsandiego.edu This reaction typically involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide. sandiego.edu

Table 1: Key Chemical Moieties and Their Significance

| Chemical Moiety | General Significance in Chemistry |

|---|---|

| Dichlorophenyl | Found in pharmaceuticals and agrochemicals; influences electronic properties and metabolic stability. nih.gov |

| Fluoronaphthalene | Used in medicinal chemistry to enhance physicochemical properties; intermediate in pharmaceutical synthesis. bohrium.comwikipedia.orgchemicalbook.com |

Significance of Investigating this compound and Structurally Related Compounds

The investigation of this compound and its structural analogs is significant for several reasons. The unique combination of a dichlorophenyl group and a fluoronaphthalene core suggests potential for novel biological activities and material properties. Substituted naphthalene (B1677914) derivatives have a broad range of applications, including roles as anti-inflammatory, anticancer, and antimicrobial agents. thieme-connect.comnih.gov

The specific substitution pattern of this compound, with chlorine atoms at the 2 and 6 positions of the phenyl ring, may induce steric hindrance that could influence the molecule's conformation and its interaction with biological targets. The fluorine atom on the naphthalene ring can also play a crucial role in modulating the compound's properties.

Structurally related biaryl compounds, which consist of two aromatic rings linked by a single bond, are prevalent in many pharmaceuticals and advanced materials. researchgate.net The study of such compounds contributes to a deeper understanding of structure-activity relationships and can guide the design of new molecules with desired functions.

Current Research Gaps and Objectives for this compound

A significant research gap exists for the specific compound this compound, as there is a lack of published studies detailing its synthesis, properties, and potential applications. This presents an opportunity for foundational research to characterize this molecule.

Key research objectives for this compound would include:

Development of an efficient and scalable synthetic route: While Suzuki-Miyaura coupling is a likely candidate, optimization of reaction conditions would be necessary. nih.govsandiego.edu

Thorough physicochemical characterization: This would involve determining properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry).

Computational studies: Density functional theory (DFT) calculations could provide insights into the molecule's electronic structure, conformation, and potential reactivity.

Exploration of biological activities: Screening the compound for various pharmacological activities, such as anticancer, anti-inflammatory, or antimicrobial effects, would be a logical step, given the known activities of related compounds. thieme-connect.comnih.gov

Investigation of material properties: Assessing its potential for applications in areas such as organic electronics or as a fluorescent probe could unveil novel uses.

Table 2: Potential Research Areas for this compound

| Research Area | Key Objectives |

|---|---|

| Synthetic Chemistry | Develop and optimize a reliable synthetic pathway. |

| Analytical Chemistry | Fully characterize the compound's physicochemical properties. |

| Computational Chemistry | Model the molecular structure and predict properties. |

| Medicinal Chemistry | Screen for a range of biological activities. |

Structure

3D Structure

Properties

Molecular Formula |

C16H9Cl2F |

|---|---|

Molecular Weight |

291.1 g/mol |

IUPAC Name |

2-(2,6-dichlorophenyl)-6-fluoronaphthalene |

InChI |

InChI=1S/C16H9Cl2F/c17-14-2-1-3-15(18)16(14)12-5-4-11-9-13(19)7-6-10(11)8-12/h1-9H |

InChI Key |

PTPONJSKHTZJJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=CC3=C(C=C2)C=C(C=C3)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 2,6 Dichlorophenyl 6 Fluoronaphthalene and Analogues

Retrosynthetic Analysis for 2-(2,6-Dichlorophenyl)-6-fluoronaphthalene

Retrosynthetic analysis is a problem-solving technique used in organic synthesis. The process involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections. lkouniv.ac.inbhavanscollegedakor.orgwordpress.com For the biaryl structure of this compound, the most logical disconnection is the carbon-carbon single bond connecting the 2,6-dichlorophenyl ring and the 6-fluoronaphthalene core.

This disconnection corresponds to a forward-direction carbon-carbon bond-forming reaction, with transition-metal-catalyzed cross-coupling reactions being the most prominent methods for such transformations. The Suzuki-Miyaura coupling is a particularly powerful and versatile choice for the formation of biaryl systems.

The disconnection yields two key synthons: a nucleophilic 6-fluoro-2-naphthyl synthon and an electrophilic 2,6-dichlorophenyl synthon (or vice-versa). The corresponding synthetic equivalents, or the actual reagents used in the laboratory, are typically an organoborane derivative and an organohalide.

Key Synthetic Equivalents:

For the Fluoronaphthalene Moiety: 2-Bromo-6-fluoronaphthalene (B1267477) serves as a suitable electrophilic partner.

For the Dichlorophenyl Moiety: 2,6-Dichlorophenylboronic acid acts as the corresponding nucleophilic partner.

The proposed forward synthesis would therefore involve a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between these two precursors.

Synthetic Approaches for the Fluoronaphthalene Moiety

The naphthalene (B1677914) skeleton is a crucial core structure found in many bioactive compounds and organic materials. nih.govresearchgate.net Consequently, a variety of methods have been developed for its functionalization.

Halogenation and Substitution Reactions for Fluoro-substituted Naphthalenes

The introduction of a fluorine atom onto an aromatic ring is a critical step in medicinal chemistry and materials science. One of the most classic and reliable methods for this transformation is the Balz-Schiemann reaction. wikipedia.orgnumberanalytics.com This two-step process involves:

Diazotization: An aromatic primary amine is treated with nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

Fluorination: The diazonium salt is then converted to its tetrafluoroborate (B81430) salt, which upon thermal decomposition, yields the corresponding aryl fluoride, nitrogen gas, and boron trifluoride. wikipedia.orgacs.org

Recent advancements in the Balz-Schiemann reaction have focused on improving safety and yield, for instance by using ionic liquids as the reaction medium or developing continuous flow protocols to avoid the isolation of potentially unstable diazonium salt intermediates. researchgate.netnih.gov Alternative counterions to tetrafluoroborate, such as hexafluorophosphate (B91526) (PF₆⁻), have also been employed to enhance yields in certain cases. wikipedia.org

Strategies for Constructing the 2-Bromo-6-fluoronaphthalene Precursor

The precursor 2-bromo-6-fluoronaphthalene is a key intermediate for the synthesis of the target molecule. ossila.com A well-documented synthetic route starts from the readily available Tobias acid (2-amino-1-naphthalenesulfonic acid). patsnap.compatsnap.comgoogle.com This multi-step synthesis is outlined below:

Synthesis of 2-Bromo-6-fluoronaphthalene from Tobias Acid patsnap.comgoogle.com

Bromination and Desulfonation of Tobias Acid: Tobias acid is first treated with liquid bromine in a solvent such as glacial acetic acid. This step introduces a bromine atom onto the naphthalene ring. Subsequent heating with tin powder and hydrochloric acid achieves reductive removal of the sulfonic acid group, yielding 6-bromo-2-naphthylamine.

Diazotization of 6-Bromo-2-naphthylamine: The resulting 6-bromo-2-naphthylamine is then subjected to diazotization using sodium nitrite in an acidic medium.

Thermal Decomposition: The diazonium salt is converted to its corresponding tetrafluoroborate and is thermally decomposed, often without isolation, to produce the final product, 2-bromo-6-fluoronaphthalene. This final step is an application of the Balz-Schiemann reaction.

This process provides a reliable pathway to the required precursor with high purity and stable quality, making it suitable for industrial-scale production. patsnap.comgoogle.com

Advanced Naphthalene Functionalization Techniques

Beyond traditional methods, modern organic synthesis offers advanced techniques for the regioselective functionalization of naphthalenes. researchgate.net C-H activation has emerged as a powerful strategy, allowing for the direct introduction of functional groups onto the naphthalene core without the need for pre-functionalized starting materials. anr.fr These reactions are typically catalyzed by transition metals like palladium or rhodium and rely on directing groups to control the position of functionalization. researchgate.net While many studies have focused on the C2 and C8 positions, ongoing research aims to achieve selective functionalization at other positions, including C6. nih.govresearchgate.net

Ruthenium-catalyzed three-component reactions have also been developed, enabling the modular synthesis of multifunctional naphthalenes from simple naphthalene precursors, olefins, and alkyl bromides. rsc.org Such methods offer a concise route to complex derivatives and highlight the continuous evolution of synthetic strategies for this important chemical scaffold.

Synthesis of the 2,6-Dichlorophenyl Moiety and Related Precursors

The 2,6-disubstituted phenyl ring is another critical component of the target molecule. The synthesis of this moiety often begins with the preparation of key building blocks like 2,6-dichloroaniline (B118687) or 2,6-dichlorophenol.

Preparation of 2,6-Dichloroaniline and Other Dichlorophenyl Building Blocks

2,6-Dichloroaniline is a common starting material for many pharmaceuticals and agrochemicals. wikipedia.org It can be synthesized through several established methods:

From Aniline (B41778): A multi-step process starting from aniline involves chlorination with reagents like hydrogen peroxide in hydrochloric acid to form 2,4,6-trichloroaniline. google.com This intermediate is then acetylated, followed by a reduction reaction to remove the chlorine atom at the 4-position, and finally hydrolyzed to yield 2,6-dichloroaniline. google.com

From Sulfanilamide: A laboratory-scale preparation involves the chlorination of sulfanilamide, followed by a desulfonation step where the crude 3,5-dichlorosulfanilamide is boiled in sulfuric acid. The resulting 2,6-dichloroaniline is then recovered by steam distillation. wikipedia.orgorgsyn.org

From 3,5-dichloro-4-aminobenzoate: This method involves heating the starting material with water in an autoclave, followed by steam distillation to recover the 2,6-dichloroaniline product in high yield and purity. prepchem.comchemicalbook.com

Direct chlorination of unprotected anilines can be challenging due to the high reactivity of the ring, often leading to mixtures of products. nih.gov However, methods using copper(II) chloride in ionic liquids have been developed to achieve high regioselectivity for para-chlorination under mild conditions. nih.gov Other approaches have explored N-chlorosuccinimide (NCS) as a chlorinating agent. tandfonline.comtandfonline.com

Other Dichlorophenyl Building Blocks:

2,6-Dichlorophenol: This compound can be prepared by the chlorination of phenol (B47542) or by the decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid. orgsyn.org

2,6-Dichlorophenylboronic acid: This crucial reagent for the Suzuki-Miyaura coupling is commercially available or can be prepared from corresponding organolithium or Grignard reagents derived from 1,3-dichlorobenzene (B1664543), followed by quenching with a trialkyl borate. chemspider.comsigmaaldrich.com

The availability of these precursors allows for their incorporation into various cross-coupling schemes to construct the desired biaryl framework.

Regioselective and Stereoselective Syntheses of Dichlorophenyl Derivatives

The controlled synthesis of specific isomers is a cornerstone of modern organic chemistry, ensuring the desired biological activity and material properties. For biaryl compounds like this compound, achieving both regioselectivity (directing substituents to specific positions) and stereoselectivity (controlling the spatial arrangement of atoms) is crucial.

Regioselective Synthesis:

The regioselective synthesis of 2,6-disubstituted naphthalenes can be approached through various methods. One common strategy involves the functionalization of pre-existing naphthalene cores. For instance, the alkylation of naphthols can be directed to specific positions under controlled conditions. The use of β-zeolite as a catalyst in the alkylation of β-naphthols with benzylic alcohols has been shown to yield regioselectively alkylated products. iiserpune.ac.in While not a direct synthesis of the target molecule, this highlights the principle of directing groups in controlling the position of substitution on a naphthalene ring.

Another approach involves building the naphthalene ring system from acyclic precursors, where the substitution pattern is established early in the synthetic sequence. This allows for precise control over the final arrangement of the dichlorophenyl and fluoro groups.

Stereoselective Synthesis:

The this compound molecule possesses a chiral axis due to hindered rotation around the bond connecting the phenyl and naphthalene rings, leading to atropisomers. The synthesis of enantiomerically pure atropisomers is a significant challenge. Asymmetric Suzuki-Miyaura coupling is a powerful tool for the atroposelective synthesis of axially chiral biaryls. researchgate.netscripps.edunih.gov This reaction utilizes a chiral palladium catalyst to control the stereochemical outcome of the coupling between an aryl halide and an arylboronic acid. The choice of a suitable chiral ligand, such as a P-chiral monophosphorus ligand, is critical for achieving high enantioselectivity in the synthesis of sterically hindered biaryls. researchgate.net

Cross-Coupling and Aryl-Aryl Bond Formation Strategies

The formation of the aryl-aryl bond between the dichlorophenyl and fluoronaphthalene moieties is a key step in the synthesis of the target compound. Both metal-catalyzed and transition-metal-free methods can be employed for this transformation.

Metal-Catalyzed Coupling Reactions (e.g., Palladium-mediated couplings)

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for constructing biaryl systems. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent with an organohalide, is particularly effective for this purpose. thieme-connect.comthieme-connect.com

For the synthesis of this compound, a plausible route would involve the coupling of a 2,6-dichlorophenylboronic acid with a 2-halo-6-fluoronaphthalene, or vice versa. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. Bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the coupling of sterically hindered substrates.

The following table summarizes representative conditions for palladium-catalyzed Suzuki-Miyaura coupling reactions that could be adapted for the synthesis of the target molecule and its analogs.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 80-120 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 |

This table presents generalized conditions and specific optimization would be required for the synthesis of this compound.

Transition-Metal-Free Coupling Approaches

While highly effective, palladium-catalyzed methods can sometimes be limited by the cost and potential toxicity of the metal. Consequently, there is growing interest in developing transition-metal-free aryl-aryl bond formation strategies. These methods often rely on the generation of highly reactive aryl radical or anionic intermediates. researchgate.netcas.cn

Base-promoted direct coupling reactions of arenes with aryl halides offer a potential transition-metal-free route. nih.gov For example, the reaction of an arene with a cyano- or nitro-substituted aryl halide in the presence of a base like cesium carbonate can lead to the formation of a biaryl product. nih.gov Applying this to the synthesis of this compound could involve the reaction of 1,3-dichlorobenzene with a suitable 2-fluoro-6-halonaphthalene derivative.

Oxidative cross-coupling of tetraarylborates using organic oxidants is another emerging transition-metal-free method for biaryl synthesis. nih.gov This approach allows for the selective coupling of different aryl groups.

Functional Group Interconversions and Strategic Modifications

The ability to modify functional groups on the biaryl scaffold is essential for creating analogs with diverse properties. This includes the introduction and transformation of halogen substituents and late-stage functionalization to introduce new chemical entities.

Introduction and Transformation of Halogen and Other Aromatic Substituents

Halogen atoms on the biaryl framework serve as versatile handles for further chemical modifications. Selective halogen exchange reactions, often mediated by copper, nickel, or palladium catalysts, can be used to interconvert different aryl halides. researchgate.netrsc.org For instance, an aryl bromide could be converted to an aryl chloride or fluoride, providing access to a wider range of derivatives. The selective exchange of chlorine for oxygen in polychlorinated biphenyls has also been explored, suggesting possibilities for transforming the dichlorophenyl moiety. researchgate.net

The introduction of a fluorine atom can be achieved through various methods, including nucleophilic aromatic substitution (SNAr) or electrophilic fluorination. researchgate.net The choice of method depends on the electronic nature of the substrate.

Late-Stage Functionalization Protocols

Late-stage functionalization (LSF) refers to the introduction of new functional groups into a complex molecule at a late stage of the synthesis. This strategy is highly valuable in drug discovery as it allows for the rapid generation of a library of analogs from a common advanced intermediate.

C-H activation is a powerful tool for LSF, enabling the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. acs.org For a molecule like this compound, regioselective C-H functionalization could be used to introduce substituents at various positions on either the naphthalene or the phenyl ring. The regioselectivity of such reactions is often controlled by directing groups present on the substrate or by the inherent electronic and steric properties of the molecule. researchgate.net

Late-stage C-F bond formation is another important transformation, given the significant impact of fluorine on the properties of bioactive molecules. acs.orgnih.gov Methods for the late-stage fluorination of complex biaryls are continually being developed.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 2,6 Dichlorophenyl 6 Fluoronaphthalene Analogues

Rational Design and Targeted Synthesis of 2-(2,6-Dichlorophenyl)-6-fluoronaphthalene Derivatives

The rational design of analogues of this compound is a targeted endeavor that leverages an understanding of the target protein's structure and the parent molecule's pharmacophoric features. The design process for related compounds, such as arylnaphthalene lignan (B3055560) lactones and various kinase inhibitors, often begins with a known bioactive scaffold, which is then systematically modified to enhance its interaction with the biological target. nih.govnih.govnih.gov

Key strategies in the rational design of these derivatives include:

Structure-Based Design: When the three-dimensional structure of the target protein is known, computational docking studies can predict the binding orientation of the this compound core. This allows for the strategic placement of functional groups to form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the binding pocket. nih.gov

Bioisosteric Replacement: This strategy involves substituting certain functional groups with others that have similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For example, different halogen substitutions or the introduction of small alkyl or alkoxy groups on either the phenyl or naphthalene (B1677914) ring can be explored to fine-tune electronic properties and steric bulk.

Scaffold Hopping: In some instances, the core naphthalene or phenyl ring might be replaced with other heterocyclic systems to explore new chemical space, improve properties like solubility, or circumvent patent-protected chemical matter.

The targeted synthesis of these rationally designed derivatives often involves multi-step reaction sequences. Key synthetic reactions for assembling the 2-phenylnaphthalene (B165426) core include palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is highly effective for forming the aryl-aryl bond between the dichlorophenyl and fluoronaphthalene fragments. nih.govresearchgate.net The synthesis of the halogenated precursors themselves requires specific halogenation methodologies to ensure correct regioselectivity on both the phenyl and naphthalene rings.

Influence of Dichlorophenyl Substitution Patterns on Molecular Interactions

The 2,6-dichloro substitution pattern on the phenyl ring is a critical determinant of the biological activity of this compound analogues. This specific arrangement of chlorine atoms imposes significant steric and electronic effects that govern the molecule's interaction with its biological targets.

Conformational Restriction: The two chlorine atoms at the ortho positions of the phenyl ring create substantial steric hindrance. This restricts the rotation around the single bond connecting the phenyl and naphthalene rings. The resulting fixed dihedral angle, or atropisomerism, can lock the molecule into a specific, biologically active conformation that fits optimally into a target's binding site. This principle has been exploited in the design of various potent inhibitors where a twisted conformation is essential for activity. nih.gov

Electronic Effects: The chlorine atoms are strongly electron-withdrawing, which alters the electron density of the phenyl ring. This can influence the molecule's ability to participate in pi-stacking or other electronic interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, tryptophan) in the target protein.

Hydrophobic Interactions: The chlorine atoms contribute to the lipophilicity of the dichlorophenyl moiety, enhancing hydrophobic interactions within nonpolar pockets of a binding site. This is a common feature in many kinase inhibitors, where the 2,6-dichlorophenyl group occupies a hydrophobic region of the ATP-binding pocket. nih.govmdpi.comresearchgate.net

SAR studies on related compounds, such as pyrido[2,3-d]pyrimidin-7-ones, have consistently demonstrated that the 2,6-dichlorophenyl group is crucial for high potency. nih.govresearchgate.net Modification of this substitution pattern, for instance, by moving the chlorines to other positions or replacing them with other groups, often leads to a significant decrease in biological activity, highlighting the importance of this specific structural feature.

| Substitution Pattern | Key Influence | Example Effect on Activity |

| 2,6-Dichloro | Steric hindrance, restricted rotation | Often essential for high potency by enforcing a specific, active conformation. nih.govmdpi.com |

| 3,5-Dichloro | Primarily electronic effects | Generally results in lower activity compared to the 2,6-isomer. |

| Monochloro | Reduced steric bulk | May lead to decreased potency due to increased conformational flexibility. |

| 2,6-Dimethyl | Similar steric effect to dichloro | Can sometimes mimic the conformational restriction of the dichloro pattern. |

Role of the Fluoronaphthalene Moiety in Modulating Molecular Recognition

The fluoronaphthalene portion of the molecule also plays a multifaceted role in its interaction with biological targets. The naphthalene scaffold provides a large, rigid, and hydrophobic surface area, while the fluorine atom introduces unique electronic properties.

Scaffold for Interaction: The extended aromatic system of the naphthalene ring is ideal for engaging in pi-stacking and van der Waals interactions with aromatic and hydrophobic residues within a binding site. libretexts.org In many biologically active molecules, the naphthalene core serves as an anchor, positioning other functional groups for optimal interaction.

Metabolic Stability: The substitution of a hydrogen atom with fluorine at the 6-position can block a potential site of metabolic oxidation. This can increase the metabolic stability and half-life of the compound, which is a desirable property in drug design.

Modulation of Physicochemical Properties: Fluorine substitution can impact key properties such as lipophilicity and pKa. While a single fluorine atom has a relatively small effect on lipophilicity, it can have a profound impact on the electronic nature of the aromatic system. nih.gov

In SAR studies of related inhibitors, the naphthalene moiety has been shown to be essential for activity, with its replacement by a smaller benzene (B151609) ring often leading to a loss of potency. polyu.edu.hk The position of the fluorine atom is also critical, as it determines the specific electronic and steric profile presented to the target protein.

Conformational Analysis and its Implications for Biological Activity

The three-dimensional shape, or conformation, of a molecule is paramount to its biological activity. For semi-rigid molecules like this compound, the accessible conformations dictate how well it can fit into the binding site of a target protein. The key conformational feature of this scaffold is the dihedral angle between the planes of the dichlorophenyl and fluoronaphthalene rings.

As previously mentioned, the 2,6-dichloro substitution pattern severely restricts free rotation around the central carbon-carbon bond. This creates a high energy barrier to rotation, meaning the molecule will preferentially adopt a non-planar (twisted) conformation. The specific angle of this twist is a critical factor for biological activity. If the target's binding site has a complementary shape that accommodates this twisted conformation, the binding affinity will be high. Conversely, if the binding site requires a more planar or a differently twisted conformation, the compound will be a poor inhibitor.

Quantum mechanical calculations and other computational methods are often used to determine the preferred conformations and the energy barriers between them. nih.gov These theoretical analyses, combined with experimental data from X-ray crystallography of ligand-protein complexes, provide a detailed picture of the conformational requirements for activity and guide the design of new analogues with optimized geometries.

Computational Approaches in Structure-Activity Relationship Elucidation

Computational chemistry is an indispensable tool for elucidating the SAR of complex molecules like this compound analogues. These methods provide insights at the atomic level that are often difficult to obtain through experimental means alone.

Molecular Docking: This technique predicts the preferred binding mode and affinity of a ligand to a target protein. nih.gov For analogues of this compound, docking studies can help rationalize why certain substitutions enhance activity while others diminish it. For example, docking can reveal whether a new functional group makes a favorable hydrogen bond or causes a steric clash within the binding site. nih.gov

Quantum Mechanics (QM): QM calculations, particularly Density Functional Theory (DFT), are used to accurately determine the electronic properties of molecules, such as charge distribution, electrostatic potential, and orbital energies. researchgate.net This information is crucial for understanding the nature of interactions (e.g., electrostatic, pi-stacking) between the ligand and the protein.

Molecular Dynamics (MD) Simulations: MD simulations model the dynamic behavior of the ligand-protein complex over time. This can reveal the stability of the binding pose predicted by docking, the role of water molecules in the binding site, and any conformational changes in the protein that occur upon ligand binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors (e.g., lipophilicity, electronic parameters, steric properties) that correlate with activity, QSAR can be used to predict the potency of newly designed, unsynthesized analogues.

These computational approaches, when used in concert, provide a powerful platform for understanding SAR and for the rational, predictive design of new, more potent and selective derivatives.

Electronic Structure Modulation by Halogenation for SAR

Halogenation is a key strategy for modulating the electronic structure of aromatic compounds and thereby influencing their biological activity. In this compound, both chlorine and fluorine atoms exert powerful electronic effects.

Halogen Bonding: In addition to classical hydrogen bonds, halogens (particularly chlorine, bromine, and iodine) can participate in a type of non-covalent interaction known as a halogen bond. This is an attractive interaction between the electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a backbone carbonyl oxygen on a protein. The ability to form halogen bonds can significantly contribute to binding affinity.

Tuning the π-System: The introduction of multiple halogens can profoundly alter the electronic properties of the entire π-system. For instance, fluorination of an aromatic ring creates new π-orbitals that can enhance the stability of the ring system. nih.gov This modulation of the electronic structure can affect the strength of π-stacking interactions and other non-covalent forces that are critical for molecular recognition. nih.govresearchgate.netresearchgate.net

By systematically varying the type and position of halogen substituents on the 2-phenylnaphthalene scaffold, medicinal chemists can fine-tune the electronic properties of the molecule to optimize its interactions with a specific biological target, thereby providing a powerful tool for SAR exploration. hbku.edu.qanih.gov

Computational and Spectroscopic Characterization of 2 2,6 Dichlorophenyl 6 Fluoronaphthalene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are pivotal in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational methods provide a foundational understanding of a compound's stability, reactivity, and spectroscopic properties.

Hartree-Fock (HF) and Density Functional Theory (DFT) Studies on Equilibrium Geometry and Vibrational Frequencies

The equilibrium geometry of 2-(2,6-Dichlorophenyl)-6-fluoronaphthalene can be determined by employing both Hartree-Fock (HF) and Density Functional Theory (DFT) methods. karazin.uaresearchgate.net DFT, particularly with hybrid functionals like B3LYP, is often favored for its balance of accuracy and computational cost in predicting molecular structures. nih.govmdpi.com These calculations would typically use a basis set such as 6-311++G(d,p) to provide a good description of the electronic distribution. karazin.uaresearchgate.net

Furthermore, these calculations can predict the vibrational frequencies of the molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. nih.govresearchgate.net These theoretical frequencies are instrumental in interpreting experimental vibrational spectra.

Table 1: Predicted Equilibrium Geometry Parameters for this compound (Theoretical)

| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

| C-Cl Bond Length | Value not available |

| C-F Bond Length | Value not available |

| Naphthalene-Phenyl Dihedral Angle | Value not available |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electron Density Distributions

The electronic properties of this compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity.

DFT calculations can map the electron density distribution of the HOMO and LUMO across the molecule. In a molecule like this, the HOMO is likely to be localized on the electron-rich naphthalene (B1677914) ring, while the LUMO may be distributed across the dichlorophenyl moiety, influenced by the electron-withdrawing chlorine atoms. This distribution is key to understanding the molecule's behavior in chemical reactions and its electronic transitions.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Theoretical)

| Orbital | Energy (eV) |

| HOMO | Value not available |

| LUMO | Value not available |

| HOMO-LUMO Gap | Value not available |

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are experimental techniques used to probe the vibrational modes of a molecule. nih.gov The resulting spectra show a series of peaks, each corresponding to a specific vibrational frequency.

Table 3: Predicted Major Vibrational Frequencies for this compound (Theoretical)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Value not available |

| Naphthalene C-C Stretch | Value not available |

| C-Cl Stretch | Value not available |

| C-F Stretch | Value not available |

Molecular Dynamics Simulations for Conformational Landscape and Stability

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape and stability of a molecule over time. nih.gov By simulating the motion of atoms and bonds, MD can reveal the preferred conformations of this compound and the energy barriers between them. This is particularly important for understanding the flexibility of the molecule, especially the rotation around the single bond connecting the naphthalene and dichlorophenyl rings. The insights from MD simulations are crucial for understanding how the molecule might behave in different environments and how its shape influences its interactions with other molecules. nih.govresearchgate.net

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. nih.gov This is a critical step in drug discovery and design. For this compound, docking studies could be performed against various protein targets to explore its potential biological activity. The simulations would identify the most likely binding pose and calculate a docking score, which is an estimate of the binding affinity. The analysis of the protein-ligand interactions would reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.

Theoretical Prediction of Intramolecular Charge Transfer and Photophysical Properties

The electronic structure of this compound, with its donor (naphthalene) and acceptor-like (dichlorophenyl) moieties, suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation. semanticscholar.org Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption and emission spectra of the molecule. researchgate.net These calculations provide insights into the nature of the electronic transitions and can predict properties such as the wavelength of maximum absorption and emission, and the fluorescence quantum yield. Understanding these photophysical properties is essential for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent probes.

Biological Studies: in Vitro Mechanistic Investigations and Target Identification of 2 2,6 Dichlorophenyl 6 Fluoronaphthalene and Analogues

In Vitro Assessment of Biological Activity of 2-(2,6-Dichlorophenyl)-6-fluoronaphthalene and Analogues

The in vitro biological activity of naphthalene (B1677914) derivatives has been explored across various studies, revealing a range of effects including anti-inflammatory, antibacterial, antioxidant, and antifungal properties. nih.gov For instance, certain synthetic naphthalene derivatives have demonstrated significant anti-inflammatory activities by inhibiting the activation of neutrophils. semanticscholar.org Other research has focused on the anticancer potential of naphthalene-containing compounds. nih.govbenthamdirect.combiointerfaceresearch.com One study on naphthalene-substituted triazole spirodienones found that these compounds exhibited potent antiproliferative activity against several cancer cell lines, with IC50 values in the sub-micromolar range for triple-negative human breast carcinoma MDA-MB-231 cells. nih.gov Similarly, novel 2,3-disubstituted naphthalene-1,4-dione derivatives have shown anticancer activity against the MCF-7 breast cancer cell line. benthamdirect.com

While direct studies on the in vitro biological activity of this compound are not extensively documented in the reviewed literature, the activities of various naphthalene analogues suggest that this structural motif is a promising scaffold for biological activity. The specific substitutions of a 2,6-dichlorophenyl group and a fluorine atom on the naphthalene core are expected to modulate this activity, a common strategy in medicinal chemistry to enhance potency and selectivity. nih.gov

Identification of Molecular Targets and Binding Affinities

The interaction of dichlorophenyl analogues with dopamine (B1211576) receptors, particularly the D1 receptor, has been a focus of investigation. The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological functions, including motor control and cognition. nih.gov

The affinity of various ligands for dopamine receptors can be quantified using radioligand binding assays, where the displacement of a radiolabeled ligand by the test compound is measured. This allows for the determination of the inhibition constant (Ki), a measure of the ligand's binding affinity for the receptor. The development of selective ligands for dopamine receptor subtypes is an active area of research. psu.edumedchemexpress.com

Table 1: Dopamine D1 Receptor Binding Affinities of Selected Compounds

| Compound | Binding Affinity (Ki, nM) | Receptor Selectivity | Reference |

|---|---|---|---|

| Dopamine | 324 | - | researchgate.net |

| SCH-23390 | 0.2 | D1-like selective | medchemexpress.com |

| Pimozide | 588 (for D1) | D2/D3 > D1 | medchemexpress.com |

| SKF38393 Analogue (trans-8b) | Comparable to SKF38393 | D1-like | nih.gov |

| SKF38393 Analogue (9) | Comparable to SKF38393 | D1-like | nih.gov |

This table is illustrative and includes data for reference compounds and analogues to provide context for potential dopamine D1 receptor interactions.

The modulation of enzyme activity, particularly protein kinases, is a key mechanism of action for many therapeutic agents. Tyrosine kinases, which catalyze the phosphorylation of tyrosine residues in proteins, are critical components of cellular signaling pathways that regulate cell growth, proliferation, and differentiation. mdpi.com Aberrant tyrosine kinase activity is often associated with diseases such as cancer. mdpi.comnih.gov

Naphthalene and dichlorophenyl moieties are present in the chemical structures of some tyrosine kinase inhibitors. For example, a series of 2-amino-4-aryl-4H-benzo[h or f]chromene-3-carbonitrile derivatives, which are structurally related to naphthalene, were evaluated for their inhibition of Src kinase, a non-receptor protein tyrosine kinase. nih.gov Some of these compounds showed inhibitory effects in the micromolar range. nih.gov Similarly, novel phthalic-based compounds have been designed as type-2 protein kinase inhibitors, with some showing high potency against EGFR and HER2. nih.gov

While direct evidence of this compound modulating tyrosine autophosphorylation is not available in the reviewed literature, the presence of the dichlorophenyl and naphthalene scaffolds in known tyrosine kinase inhibitors suggests that this compound could potentially interact with and modulate the activity of such enzymes. semanticscholar.orgmdpi.comnih.govmdpi.com

Investigation of Cellular Mechanisms of Action (In Vitro)

Cellular signaling pathways are complex networks that transmit signals from the cell surface to intracellular targets, governing fundamental cellular processes. nih.govnih.gov Dysregulation of these pathways is a hallmark of many diseases, including cancer. Natural compounds and their synthetic analogues often exert their biological effects by modulating one or more of these pathways. nih.govnih.gov Key signaling pathways frequently implicated in disease and targeted by therapeutic agents include the NF-κB, MAPK, Wnt, Akt, and JAK/STAT pathways. nih.govmdpi.com

Studies on various natural products have shown their ability to perturb these signaling cascades, leading to outcomes such as cell cycle arrest and apoptosis. nih.govresearchgate.net For example, some compounds have been found to inhibit the Notch signaling pathway, leading to the downregulation of NF-κB activity and the induction of apoptosis in cancer cells. nih.gov

Although the specific effects of this compound on cellular signaling pathways have not been explicitly detailed, the biological activities observed for structurally related naphthalene derivatives, such as the induction of apoptosis, suggest that this compound may also interact with and modulate key signaling cascades. nih.govresearchgate.net Further research is needed to elucidate the precise signaling pathways affected by this specific compound.

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell's antioxidant defenses to detoxify these reactive intermediates. nih.govmdpi.com ROS can damage cellular components, including lipids, proteins, and DNA, and are implicated in the pathogenesis of numerous diseases. nih.gov

The measurement of malondialdehyde (MDA), a product of lipid peroxidation, is a commonly used biomarker of oxidative stress. mdpi.commdpi.com Increased MDA levels are indicative of oxidative damage to cellular membranes. mdpi.com Studies on various compounds, including isoflavones, have demonstrated their ability to reduce MDA levels in cells under oxidative stress conditions, indicating a protective effect against lipid peroxidation. mdpi.com

The potential of this compound to induce or mitigate oxidative stress has not been directly reported. However, the findings with other naphthalene derivatives suggest that this class of compounds can influence cellular redox balance. researchgate.netuclan.ac.uknih.govmdpi.com

Table 2: Effects of Analogous Compounds on Oxidative Stress Markers

| Compound/Analogue | Effect on ROS | Effect on MDA | Cell Line | Reference |

|---|---|---|---|---|

| Naphthalene derivative (MS-5) | ↑ Mitochondrial Superoxide, ↓ Intracellular ROS | Not reported | BxPC-3 (pancreatic cancer) | researchgate.net |

| Coumestrol | ↓ H2O2-induced ROS | ↓ H2O2-induced MDA | Human skin fibroblasts and keratinocytes | mdpi.com |

This table provides data on related compounds to illustrate the potential for this class of molecules to modulate oxidative stress.

Gene Expression Alterations Associated with Biological Response

Exposure to naphthalene and its analogues has been demonstrated to induce significant changes in gene expression profiles in various cell lines. These alterations are often associated with cellular stress responses, apoptosis, and cell cycle regulation. Studies on human cell lines, such as hepatocellular carcinoma (HepG2) and promyelocytic leukemia (HL-60), have identified a range of up- and down-regulated genes following naphthalene exposure. koreascience.kr

In HepG2 cells, a significant number of genes were affected, with 616 genes being up-regulated and 2,088 down-regulated. koreascience.kr Similarly, in HL-60 cells, 138 genes were up-regulated and 182 were down-regulated. koreascience.kr A gene ontology analysis of these changes revealed that genes related to apoptosis and the cell cycle were prominently affected in both cell lines. koreascience.kr

Another study using mammalian 293T cells identified 16 differentially regulated genes in response to naphthalene. jcpjournal.org Among the up-regulated genes were those involved in protein synthesis and translation initiation, while down-regulated genes included those related to protein trafficking, aminoacyl-tRNA synthesis, and mitochondrial function. jcpjournal.org These findings suggest that naphthalene and its derivatives can disrupt fundamental cellular processes at the genetic level. The presence of dichlorophenyl and fluoro substituents on the naphthalene core of this compound may influence its interaction with cellular machinery and, consequently, its impact on gene expression.

Table 1: Examples of Genes Differentially Regulated by Naphthalene Exposure in Mammalian Cells

| Gene Category | Gene Name | Regulation | Potential Function |

|---|---|---|---|

| Protein Synthesis | Ribosomal protein L12 | Up-regulated | Component of the large ribosomal subunit |

| Ribosomal protein P0 | Up-regulated | Component of the large ribosomal subunit | |

| Translation initiation factor | Up-regulated | Involved in the initiation of protein synthesis | |

| Protein Trafficking | Trafficking protein particle complex 4 | Down-regulated | Component of the TRAPP complex, involved in vesicle transport |

| Aminoacyl-tRNA Synthesis | Leucyl tRNA synthetase | Down-regulated | Charges tRNA with leucine |

| Mitochondrial Function | Mitochondrial cytochrome c oxidase subunit III | Down-regulated | Component of the electron transport chain |

| Apoptosis & Cell Cycle | Various genes | Both up- and down-regulated | Regulation of programmed cell death and cell proliferation |

Data compiled from studies on naphthalene exposure in various cell lines. koreascience.krjcpjournal.org

In Vitro Studies on DNA and Protein Interactions (e.g., Adduct Formation)

The metabolic activation of naphthalene can lead to the formation of reactive electrophilic metabolites, such as epoxides and quinones. nih.govepa.gov These metabolites are capable of covalently binding to cellular macromolecules, including DNA and proteins, forming adducts. nih.govnih.gov The formation of DNA adducts is a critical event in chemical carcinogenesis as it can lead to mutations if not properly repaired. nih.gov

Studies have shown that oral exposure to naphthalene in mice results in the formation of DNA adducts in both the lung and the liver. nih.gov The persistence of these adducts, particularly in target organs for naphthalene-induced tumorigenicity, highlights the potential genotoxic risk. nih.gov While naphthalene itself is generally not found to be mutagenic in bacterial assays, some of its metabolites, particularly naphthoquinones, have demonstrated the ability to cause chromosomal damage in vitro. nih.gov

Table 2: Reactive Metabolites of Naphthalene and Their Interactions with Cellular Macromolecules

| Reactive Metabolite | Target Macromolecule | Type of Interaction | Potential Consequence |

|---|---|---|---|

| 1,2-Naphthalene oxide | DNA, Proteins | Covalent adduct formation | Genotoxicity, cytotoxicity |

| 1,2-Naphthoquinone | DNA, Proteins | Covalent adduct formation, Redox cycling | Chromosomal damage, oxidative stress |

| 1,4-Naphthoquinone | DNA, Proteins | Covalent adduct formation, Redox cycling | Chromosomal damage, oxidative stress |

Information based on in vitro and in vivo studies of naphthalene metabolism and toxicity. nih.govepa.govnih.gov

Side-Chain Oxidation vs. Aromatic Oxidation in Naphthalene Metabolism

While general principles of naphthalene metabolism and the metabolic capabilities of models like Cunninghamella elegans are well-documented for other compounds, applying this information directly to this compound without specific experimental data would be speculative and scientifically unsound.

In Vitro Metabolic Fate of 2 2,6 Dichlorophenyl 6 Fluoronaphthalene

Identification and Characterization of Stable and Reactive In Vitro Metabolites

There are no published studies that have identified or characterized the stable or reactive metabolites of 2-(2,6-Dichlorophenyl)-6-fluoronaphthalene. Metabolic profiling, typically conducted using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy with in vitro systems such as liver microsomes or hepatocytes, has not been reported for this compound.

Reactive metabolites are often electrophilic species that can covalently bind to cellular macromolecules, a process implicated in certain types of drug-induced toxicity. The formation of such metabolites is typically investigated using trapping agents, like glutathione (B108866) (GSH), in in vitro incubation systems. However, no such studies have been documented for this compound.

Utilization of Microbial Models for Mammalian Metabolism (e.g., Cunninghamella elegans biotransformation)

The fungus Cunninghamella elegans is a well-established microbial model for predicting and simulating the mammalian metabolism of xenobiotics. This is due to its possession of cytochrome P450 monooxygenases and other phase I and phase II enzymes that are functionally similar to those found in mammals. These systems have been successfully used to study the biotransformation of a wide range of compounds, including other naphthalene (B1677914) derivatives.

However, a review of the scientific literature reveals no studies that have specifically investigated the biotransformation of this compound by Cunninghamella elegans or any other microbial model. Therefore, no data exists on the potential metabolites that might be produced through this system.

Side-Chain Oxidation vs. Aromatic Oxidation in Naphthalene Metabolism

The metabolism of naphthalene and its derivatives can generally proceed through two primary pathways: oxidation of the aromatic ring system or oxidation of any existing alkyl side-chains.

Aromatic oxidation , catalyzed by cytochrome P450 enzymes, typically leads to the formation of epoxides, which can then be converted to dihydrodiols, phenols (naphthols), and quinones.

Side-chain oxidation involves the hydroxylation of an alkyl group attached to the naphthalene ring, which can be further oxidized to aldehydes, ketones, or carboxylic acids.

The preference for one pathway over the other is influenced by the nature and position of substituents on the naphthalene core. For instance, the presence of an alkyl group can often shift the metabolic focus towards side-chain oxidation.

In the case of this compound, the molecule does not possess a simple alkyl side-chain. It has a substituted phenyl group attached to the naphthalene ring. The metabolism would be expected to involve oxidation of one or both aromatic ring systems. However, without experimental data, it is impossible to determine the specific sites of oxidation or to compare the relative contributions of different oxidative pathways for this specific molecule. The electronic effects of the dichloro- and fluoro-substituents would significantly influence the regioselectivity of the metabolic reactions.

Advanced Derivatization and Analytical Methodologies for 2 2,6 Dichlorophenyl 6 Fluoronaphthalene Analysis

Strategies for Enhancing Analytical Detection Sensitivity and Selectivity (e.g., LC-MS/MS, GC-MS)

The detection and quantification of trace levels of 2-(2,6-Dichlorophenyl)-6-fluoronaphthalene in complex matrices necessitate highly sensitive and selective analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques well-suited for this purpose. bbk.ac.ukthermofisher.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS offers high sensitivity and specificity for the analysis of non-volatile and thermally labile compounds. bbk.ac.uk For this compound, reversed-phase chromatography would likely be the method of choice, utilizing a C18 or similar column to separate the analyte from matrix components based on hydrophobicity.

To enhance sensitivity, atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) could be employed, as they are effective for non-polar compounds. bbk.ac.uk Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring specific precursor-to-product ion transitions, thereby minimizing background interference. eurl-pesticides.eu

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile and thermally stable compounds, GC-MS is a robust and highly effective analytical technique. hpst.cz Given the aromatic and halogenated nature of this compound, it is expected to exhibit good thermal stability, making it amenable to GC analysis. The use of a high-resolution capillary column, such as a DB-5ms, would be crucial for achieving optimal separation. thermofisher.com

Electron impact (EI) ionization is a common approach in GC-MS that produces a characteristic fragmentation pattern, aiding in structural confirmation. For enhanced sensitivity and selectivity, particularly in complex matrices, GC coupled with tandem mass spectrometry (GC-MS/MS) operating in MRM mode is the preferred method. gcms.cz This approach significantly improves the signal-to-noise ratio, allowing for the detection of the analyte at ultra-trace levels. thermofisher.com

Table 1: Hypothetical LC-MS/MS and GC-MS Parameters for the Analysis of this compound

| Parameter | LC-MS/MS | GC-MS/MS |

| Chromatography | ||

| Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Helium |

| Flow Rate | 0.3 mL/min | 1.2 mL/min |

| Injection Volume | 5 µL | 1 µL (Splitless) |

| Mass Spectrometry | ||

| Ionization Mode | ESI (+) or APCI | Electron Impact (EI) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]+ | M+ |

| Product Ions (m/z) | Hypothetical fragments based on structure | Hypothetical fragments based on structure |

| Collision Energy | Optimized for specific transitions | Optimized for specific transitions |

Selective Derivatization for Isomeric Separation and Characterization

While this compound itself does not have isomers that are readily apparent from its name, derivatization can be a powerful tool for several analytical purposes. For instance, if related compounds with positional isomers of the fluorine or chlorine atoms were present, derivatization could enhance their chromatographic separation.

One potential strategy involves derivatizing the naphthalene (B1677914) ring system. Although the parent compound lacks functional groups amenable to simple derivatization, reactions targeting the aromatic system could be explored. However, a more common application of derivatization for a compound like this would be to improve its chromatographic behavior or ionization efficiency in mass spectrometry.

For GC-MS analysis, derivatization is generally not required for non-polar, thermally stable compounds. However, if polar metabolites of this compound were to be analyzed, such as hydroxylated species, derivatization would be essential. Silylation, for example, with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), would convert polar hydroxyl groups into less polar and more volatile trimethylsilyl (B98337) ethers, improving their chromatographic peak shape and preventing thermal degradation in the GC inlet.

In the context of LC, derivatization could be employed to introduce a readily ionizable group to enhance MS detection sensitivity, particularly for electrospray ionization (ESI).

Applications in Quantitative and Qualitative Analysis of this compound and Metabolites

The analytical methods described above have direct applications in both the quantitative and qualitative analysis of this compound and its potential metabolites.

Quantitative Analysis:

Quantitative analysis is crucial for determining the concentration of the target compound in various samples, such as environmental matrices or biological tissues. This is typically achieved using calibration curves prepared with certified reference standards. The use of an internal standard, a structurally similar compound added to samples and standards at a known concentration, is highly recommended to correct for variations in sample preparation and instrument response.

For instance, a stable isotope-labeled version of the analyte (e.g., containing 13C or 2H) would be an ideal internal standard for both LC-MS/MS and GC-MS analysis, providing the most accurate quantification.

Qualitative Analysis:

Qualitative analysis aims to identify the presence of this compound and to characterize its potential metabolites. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, can provide highly accurate mass measurements, which aids in confirming the elemental composition of the parent compound and its metabolites.

The metabolism of halogenated aromatic compounds often involves oxidation reactions mediated by cytochrome P450 enzymes. nih.gov Therefore, potential metabolites of this compound could include hydroxylated and epoxide derivatives. nih.gov The fragmentation patterns observed in the MS/MS spectra of these metabolites would provide valuable structural information for their identification.

Table 2: Potential Metabolites of this compound and Analytical Considerations

| Potential Metabolite | Expected Metabolic Pathway | Recommended Analytical Technique | Derivatization Requirement for GC-MS |

| Hydroxylated-2-(2,6-Dichlorophenyl)-6-fluoronaphthalene | Cytochrome P450-mediated oxidation | LC-MS/MS, GC-MS | Yes (e.g., Silylation) |

| Dihydrodiol-2-(2,6-Dichlorophenyl)-6-fluoronaphthalene | Epoxide hydrolysis | LC-MS/MS, GC-MS | Yes (e.g., Silylation) |

| Glutathione (B108866) Conjugate | Glutathione-S-transferase conjugation of an epoxide intermediate | LC-MS/MS | No |

Future Directions and Interdisciplinary Research Perspectives

Targeted Synthesis of Novel 2-(2,6-Dichlorophenyl)-6-fluoronaphthalene Analogues for Specific Research Applications

The targeted synthesis of novel analogues of this compound is a crucial next step to establish a comprehensive structure-activity relationship (SAR). chemistryviews.org Systematic modification of the parent scaffold would enable the fine-tuning of its physicochemical and biological properties for specific research applications.

Future synthetic strategies could focus on several key areas:

Modification of the Naphthalene (B1677914) Core: Introduction of various functional groups (e.g., hydroxyl, amino, methoxy) at different positions on the naphthalene ring could significantly impact the molecule's polarity, solubility, and ability to form hydrogen bonds with biological targets. nih.gov

Alteration of the Dichlorophenyl Ring: The substitution pattern of the chlorine atoms on the phenyl ring could be varied. For instance, synthesizing 2,4-dichloro or 3,5-dichloro analogues would alter the molecule's conformational flexibility and electronic properties. google.com Additionally, replacing the chlorine atoms with other halogens (e.g., bromine, fluorine) or with bioisosteric groups could modulate its activity.

Introduction of Linkers: Incorporating flexible or rigid linkers between the naphthalene and dichlorophenyl rings could be explored to optimize the spatial orientation of these two moieties, potentially enhancing interactions with a target protein or receptor.

A library of such analogues would be invaluable for probing specific biological pathways or for developing materials with tailored electronic properties. rsc.org

Table 1: Proposed Analogues of this compound and Their Research Rationale

| Analogue Class | Rationale for Synthesis | Potential Research Application |

| Hydroxylated Naphthalene Analogues | Introduce hydrogen bonding capability, potentially increasing solubility and target affinity. | Probing kinase inhibitor binding sites; enhancing antioxidant properties. |

| Amino-Substituted Naphthalene Analogues | Introduce a basic center for salt formation, improving bioavailability; act as a handle for further functionalization. | Development of probes for biological imaging; synthesis of targeted therapeutic agents. |

| Alternative Dichlorophenyl Isomers (e.g., 2,4- or 3,5-dichloro) | Alter the torsional angle and dipole moment, influencing binding selectivity. | Investigating the impact of conformational restriction on target engagement. |

| Fluorinated Phenyl Analogues | Modulate lipophilicity and metabolic stability through the replacement of chlorine with fluorine. | Enhancing drug-like properties for potential therapeutic development. |

Multiscale Computational Modeling and Predictive Studies for Design and Mechanistic Elucidation

Multiscale computational modeling offers a powerful in silico approach to predict the properties of this compound and to guide the design of its analogues. nih.govpnnl.gov These methods can bridge the gap between molecular structure and macroscopic properties, providing insights that are often difficult to obtain through experimentation alone. bris.ac.uk

Future computational studies could include:

Quantum Mechanics (QM): High-level QM calculations can be employed to determine the molecule's electronic structure, orbital energies (HOMO/LUMO), and electrostatic potential. This information is critical for understanding its reactivity and potential for use in organic electronics.

Molecular Dynamics (MD) Simulations: MD simulations can predict the conformational preferences of the molecule in different environments (e.g., in solution, interacting with a lipid bilayer, or bound to a protein). This can help in understanding its passive diffusion across cell membranes or its binding mode to a potential biological target. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Once a library of analogues is synthesized and their biological activity is tested, QSAR models can be developed to correlate specific structural features with activity. nih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. youtube.com

These predictive studies can significantly accelerate the research and development process by providing a rational basis for molecular design and by offering hypotheses about the molecule's mechanism of action that can be tested experimentally. nih.govresearchgate.net

Table 2: Application of Computational Models in the Study of this compound

| Modeling Technique | Predicted Property | Significance |

| Density Functional Theory (DFT) | Electronic structure, dipole moment, polarizability. | Prediction of photophysical properties for material science applications. |

| Molecular Dynamics (MD) | Conformational dynamics, interaction with biological membranes. | Elucidation of potential mechanisms of cellular uptake and target engagement. |

| Docking and Free Energy Calculations | Binding affinity and pose prediction for various protein targets. | Identification of potential biological targets and rational design of more potent inhibitors. |

| QSAR | Correlation of structural features with biological activity. | Predictive tool for designing novel analogues with enhanced potency and selectivity. |

Integration of Omics Technologies (e.g., Transcriptomics) in Mechanistic Elucidation

Should this compound demonstrate significant biological activity, "omics" technologies will be indispensable for elucidating its mechanism of action at a systems level. biobide.comomicstutorials.com Transcriptomics, in particular, provides a snapshot of the changes in gene expression within a cell or tissue in response to treatment with the compound. fiveable.menih.gov

A potential research workflow could involve:

Cell-Based Screening: Treating various cell lines (e.g., cancer cell lines, primary neurons) with the compound.

RNA Sequencing (RNA-seq): Performing RNA-seq on treated and untreated cells to identify differentially expressed genes. numberanalytics.com

Bioinformatic Analysis: Utilizing pathway analysis and gene ontology tools to identify the biological pathways and processes that are significantly perturbed by the compound. researchgate.net

This approach can generate hypotheses about the compound's primary molecular target and its downstream effects. nih.gov For example, if the transcriptomic data reveals an upregulation of genes involved in apoptosis and a downregulation of genes related to cell cycle progression, it would suggest a potential anticancer mechanism. researchgate.net Integrating transcriptomics with other omics data, such as proteomics and metabolomics, would provide a more comprehensive understanding of the compound's cellular impact. nih.gov

Exploration of Novel Therapeutic or Advanced Material Science Applications of this compound and its Derivatives (without mentioning clinical trials)

The structural motifs present in this compound suggest several avenues for exploration in both therapeutic and material science contexts.

Therapeutic Potential:

Anticancer Agents: The naphthalene moiety is found in several compounds with anticancer properties. nih.govnih.gov The dichlorophenyl group is also a common feature in kinase inhibitors. Therefore, this scaffold could be investigated for its potential to inhibit protein kinases involved in cancer cell proliferation or as a cytotoxic agent.

Anti-inflammatory Agents: Many compounds containing dichlorophenyl groups exhibit anti-inflammatory activity. Future research could explore the potential of this molecule and its derivatives to modulate inflammatory pathways.

Antimicrobial Agents: Novel thiourea (B124793) derivatives containing dichlorophenyl moieties have shown promise as antimicrobial agents. mdpi.com This suggests that the core structure of this compound could be a starting point for the development of new classes of antibacterial or antifungal compounds.

Advanced Material Science Applications:

Organic Electronics: Fluorinated aromatic compounds, including fluoronaphthalenes, are of interest in the field of organic electronics due to their unique electronic properties and stability. chemicalbook.comnumberanalytics.com The this compound scaffold could be explored as a building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The presence of fluorine can influence molecular packing and charge transport properties. chemicalbook.com

The exploration of these diverse applications will require interdisciplinary collaboration between chemists, biologists, and material scientists to fully realize the potential of this intriguing molecular architecture.

Q & A

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.